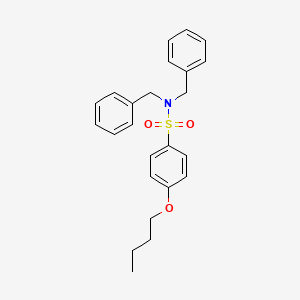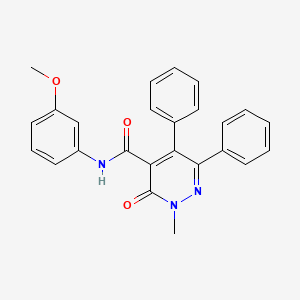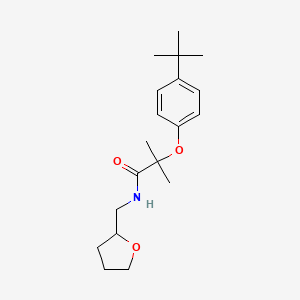
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(3-chloro-4-fluorophenyl)urea
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(3-chloro-4-fluorophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDU, and it is a potent inhibitor of the protein kinase CK2. CDU has been shown to have a range of biochemical and physiological effects, making it a promising compound for use in scientific research.
Mécanisme D'action
The mechanism of action of CDU is related to its inhibition of the protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. CDU binds to the ATP-binding site of CK2, preventing its activity and leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
CDU has a range of biochemical and physiological effects that have been studied extensively in vitro and in vivo. CDU has been shown to have potent antitumor activity, inducing cell cycle arrest and apoptosis in cancer cells. Additionally, CDU has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. CDU has also been shown to have neuroprotective effects, reducing neuronal cell death in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CDU has several advantages for use in laboratory experiments. It is a potent inhibitor of CK2, making it a useful tool for studying the role of CK2 in cellular processes. Additionally, CDU has a relatively simple synthesis method, making it easy to obtain in large quantities. However, CDU also has some limitations. It has low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, CDU has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are several potential future directions for research on CDU. One promising area is the development of CDU-based cancer therapeutics. CDU has shown potent antitumor activity in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, CDU has potential applications in the treatment of inflammatory and neurodegenerative diseases, and further research is needed to explore these potential applications. Finally, future studies should focus on understanding the potential toxicity and side effects of CDU, particularly in vivo.
Applications De Recherche Scientifique
CDU has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. CDU has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer therapeutics. Additionally, CDU has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O3/c1-22-13-7-14(23-2)12(6-10(13)17)20-15(21)19-8-3-4-11(18)9(16)5-8/h3-7H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSQCLRTAAUICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-({[(2-fluorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4664319.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4664328.png)
![ethyl N-{[(3-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4664339.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4664349.png)
![1-(2,4-dichlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4664356.png)

![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4664367.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4664370.png)

![6-({[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4664384.png)



![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4664408.png)